5-Nitro-6-phenoxypyrimidin-4-amine synthesis and characterization
5-Nitro-6-phenoxypyrimidin-4-amine synthesis and characterization
Synthesis and Characterization of 5-Nitro-6-phenoxypyrimidin-4-amine: A Technical Guide to Orthogonal Pyrimidine Functionalization
Executive Summary & Mechanistic Rationale
Pyrimidine scaffolds are foundational to modern drug discovery, often serving as bioisosteres for purines or as core pharmacophores in kinase inhibitors. 5-Nitro-6-phenoxypyrimidin-4-amine (CAS 307326-67-6) is a highly versatile, orthogonally functionalized building block[1]. Its utility stems from the precise arrangement of electron-donating (amino, phenoxy) and electron-withdrawing (nitro) groups, which allow for controlled downstream modifications, such as reduction and cyclization to form complex bicyclic heterocycles.
The synthesis of this compound relies on the sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine. The pyrimidine ring is inherently electron-deficient, a property powerfully amplified by the strongly electron-withdrawing nitro group at the C5 position[2]. This activation renders the C4 and C6 chlorines highly susceptible to nucleophilic attack via a Meisenheimer complex intermediate.
Causality in Reaction Design:
-
First SNAr (Amination): The first substitution with ammonia is rapid and highly exothermic. We utilize a mild base (NaHCO₃) and a biphasic solvent system (THF/water) at 55 °C to prevent over-amination[3]. Once the first amino group is installed, its electron-donating resonance (+M effect) partially deactivates the pyrimidine ring, rendering the second chlorine significantly less reactive.
-
Second SNAr (Etherification): To displace the remaining C6 chlorine, a stronger nucleophile (phenoxide) and higher thermal energy are required. We employ potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) to generate the phenoxide anion in situ. DMF is critical here as it poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide.
Experimental Workflows & Methodologies
The following self-validating protocols are designed to ensure high-purity synthesis while mitigating the risk of bis-substitution side reactions.
Step 1: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-5-nitropyrimidine (9.7 g, 50 mmol) and dissolve in 100 mL of anhydrous Tetrahydrofuran (THF)[3].
-
Reagent Addition: Sequentially add 100 mL of aqueous ammonia (28% w/w) and sodium bicarbonate (4.6 g, 55 mmol). Rationale: NaHCO₃ acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the incoming ammonia nucleophile[2].
-
Execution: Heat the biphasic mixture to 55 °C and stir vigorously for 12-16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is entirely consumed[3].
-
Workup & Purification: Cool the reaction to room temperature and remove the THF under reduced pressure. Filter the resulting precipitate, wash with cold water, and purify via flash column chromatography (eluent: dichloromethane:methanol = 100:1) to yield the intermediate as a solid (approx. 8.1 g, 93% yield)[4].
Step 2: Synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine
-
Reaction Setup: In a clean, dry 250 mL flask under an inert nitrogen atmosphere, dissolve 4-amino-6-chloro-5-nitropyrimidine (5.0 g, 28.6 mmol) in 50 mL of anhydrous Dimethylformamide (DMF).
-
Phenoxide Generation: Add phenol (2.96 g, 31.5 mmol) and finely powdered anhydrous Potassium Carbonate (K₂CO₃, 5.9 g, 42.9 mmol). Rationale: K₂CO₃ deprotonates the phenol to form the highly nucleophilic phenoxide. The inert atmosphere prevents oxidative degradation of the phenol at elevated temperatures.
-
Execution: Heat the reaction mixture to 80 °C for 8 hours.
-
Workup & Purification: Cool the mixture to room temperature and pour it slowly into 250 mL of vigorously stirred ice-cold water. The target product will precipitate. Collect the solid via vacuum filtration, wash extensively with water to remove residual DMF and inorganic salts, and recrystallize from ethanol to afford the pure target compound.
Synthetic workflow for the sequential SNAr functionalization of 4,6-dichloro-5-nitropyrimidine.
Physicochemical Characterization
To ensure batch-to-batch consistency and validate the structural integrity of the synthesized 5-nitro-6-phenoxypyrimidin-4-amine, the following physicochemical parameters must be confirmed.
| Property | Value / Expected Result |
| Chemical Name | 5-Nitro-6-phenoxypyrimidin-4-amine |
| CAS Registry Number | 307326-67-6[1] |
| Molecular Formula | C₁₀H₈N₄O₃ |
| Molecular Weight | 232.20 g/mol [1] |
| Exact Mass | 232.0596[1] |
| IR Spectroscopy (KBr) | ~3400, 3300 cm⁻¹ (N-H stretch), 1530, 1350 cm⁻¹ (NO₂ stretch), 1220 cm⁻¹ (C-O-C ether stretch) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.20 (s, 1H, Pyrimidine C2-H), 7.80 (br s, 2H, NH₂), 7.45 (t, 2H, Ar-H), 7.25 (t, 1H, Ar-H), 7.15 (d, 2H, Ar-H) |
Downstream Applications in Drug Development
The true value of 5-nitro-6-phenoxypyrimidin-4-amine lies in its capacity to be transformed into complex purine analogs. By subjecting the compound to nitro-group reduction (using Fe/HCl or catalytic hydrogenation with Pd/C), researchers obtain 4,5-diamino-6-phenoxypyrimidine[5]. This diamine is a classic precursor for ring-closure reactions using formamidine acetate or orthoesters, yielding 6-phenoxypurine derivatives. Such purine analogs are extensively utilized in the development of cytokinin oxidase/dehydrogenase inhibitors and targeted kinase inhibitors for oncology[6].
Downstream application pathway for synthesizing biologically active 6-phenoxypurine derivatives.
References
-
Echemi. "Buy 5-nitro-6-phenoxypyrimidin-4-amine from JHECHEM CO LTD". 1
-
Benchchem. "6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3". 2
-
ChemicalBook. "6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3".3
-
Echemi. "4316-94-3, 6-Chloro-5-nitropyrimidin-4-amine Formula". 4
-
ACS Publications. "Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties". Journal of Medicinal Chemistry. 5
-
ResearchGate. "Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase".6
